N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c1-21-10-3-5-12-14(7-10)23-16(18-12)19-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTLFVMJVNDJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
Medicinal Chemistry
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide has been explored for its potential therapeutic applications:
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, studies indicate that it can inhibit the proliferation of MCF7 (breast) cancer cells.
- Anti-inflammatory Properties : It demonstrates significant anti-inflammatory effects by inhibiting COX enzymes, which are involved in inflammatory processes.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial quorum sensing pathways, which are critical for biofilm formation and virulence.
Materials Science
Due to its unique chemical properties, this compound is being investigated for use in advanced materials:
- Polymer Development : It serves as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties.
Case Study 1: Anticancer Research
In a study published in ACS Omega, researchers synthesized a series of benzo[d]thiazole derivatives, including this compound. The compound was evaluated for anticancer activity against human cancer cell lines using the MTT assay method. Results indicated that it exhibited potent cytotoxicity against MCF7 cells with an IC50 value of 2.49 μM, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of various thiazole derivatives found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt quorum sensing mechanisms was highlighted as a significant factor contributing to its antimicrobial action .
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole rings can participate in π-π stacking interactions and hydrogen bonding, facilitating its binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
(a) N-(4-Chlorophenyl)benzo[d]thiazole-6-carboxamide Derivatives
- Example: 2-Amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (Compound 6 in ) Synthesis: Prepared via EDC/HOBt-mediated coupling of 2-aminobenzo[d]thiazole-6-carboxylic acid with 4-chloroaniline in the presence of N-methylmorpholine . Properties: Exhibits a purity of >95% (HPLC) and acts as an Hsp90 C-terminal inhibitor. The 4-chlorophenyl group enhances hydrophobic interactions in target binding . Comparison: The methylthio group in the target compound may offer similar hydrophobicity but with reduced steric hindrance compared to the bulkier 4-chlorophenyl group.
(b) Sulfonamide-Functionalized Derivatives
- Example: 2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 27 in ) Synthesis: Synthesized via EEDQ-mediated coupling in DMF, yielding a light orange solid with 20% yield . Properties: The sulfonamide group introduces polarity, reducing logP values compared to methylthio derivatives. This impacts solubility and bioavailability .
(c) Amino-Substituted Derivatives
- Example: N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTA in ) Synthesis: Produced via nitro reduction using Zn dust and ammonium formate, yielding a corrosion inhibitor with >90% purity . Properties: The amino group enhances hydrogen-bonding capacity, improving adsorption on metal surfaces .
Key Differences :
Physicochemical and Analytical Data Comparison
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. The presence of dual benzothiazole structures, along with a methylthio substituent, enhances its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins involved in critical cellular processes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins, thereby modulating inflammatory responses.
Target Pathways
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting COX enzymes.
- Anticancer Activity : It influences cell signaling pathways related to cancer cell proliferation and apoptosis. Studies indicate that it can induce cytotoxic effects against various cancer cell lines .
Biological Activities
Research indicates that this compound displays a spectrum of biological activities:
| Activity | Description |
|---|---|
| Anticancer | Effective against multiple cancer cell lines with significant cytotoxicity. |
| Anti-inflammatory | Reduces inflammation through COX inhibition. |
| Antimicrobial | Exhibits activity against certain bacterial strains through quorum sensing inhibition. |
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that derivatives of benzothiazole, including this compound, exhibited varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound showed GI50 values ranging from 0.4 µM to 5 µM across different studies .
- Mechanistic Insights : Research has indicated that the compound's anticancer effects may be mediated through the induction of apoptosis via caspase activation and inhibition of tumor-associated carbonic anhydrases .
- Inflammation Studies : In vitro studies have shown that low doses of the compound effectively reduce pro-inflammatory cytokine production without significant toxicity, suggesting its potential as a therapeutic agent in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents, which may influence its bioavailability and distribution within biological systems. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Q. What are the key synthetic strategies for synthesizing N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Condensation of substituted anilines with thiocyanates under acidic conditions (e.g., bromine/glacial acetic acid) to form benzo[d]thiazol-2-amine intermediates .
Functionalization : Introduction of methylthio groups via nucleophilic substitution or oxidation-reduction sequences. For example, methylthio groups can be added using methanethiol derivatives under basic conditions.
Carboxamide Coupling : Activation of the carboxylic acid (e.g., using EDC/HOBt) followed by coupling with the amine-functionalized benzothiazole intermediate under inert atmospheres (argon/nitrogen) .
Q. Optimization Strategies :
Q. Example Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Bromine/glacial acetic acid, 16 hr | 70–85 |
| Carboxamide coupling | EDC/HOBt, 4-chloroaniline, RT | 65–78 |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR : Confirms substitution patterns (e.g., methylthio protons at δ 2.5–2.7 ppm; carboxamide NH at δ 9.0–10.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₀N₃O₂S₂: 352.0215; observed: 352.0213) .
- HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns (acetonitrile/water gradients) .
Advanced Research Questions
Q. How do structural modifications (e.g., methylthio substitution) impact biological activity in structure-activity relationship (SAR) studies?
Answer:
- Methylthio Group : Enhances lipophilicity, improving membrane permeability. Replacement with halogens (e.g., Br) increases steric hindrance, reducing binding affinity to targets like Hsp90 .
- Carboxamide Linkage : Substitution with urea/thiourea groups (e.g., 1-(benzo[d]thiazol-2-yl)-3-phenylurea) modulates hydrogen-bonding interactions, altering inhibitory potency against enzymes like ABAD/17β-HSD10 .
Q. SAR Data :
| Derivative | Modification | IC₅₀ (μM) vs. Target |
|---|---|---|
| Parent compound | None | 0.45 (Hsp90) |
| Br-substituted | 2-Bromo | 1.2 (Hsp90) |
| Urea analog | Carboxamide → Urea | 0.12 (ABAD) |
Q. How can researchers resolve contradictions in reported biological activities across studies?
Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Compound Stability : Degradation under storage (e.g., hygroscopic carboxamides require desiccants at −20°C) .
- Purity Thresholds : Impurities >2% (e.g., unreacted intermediates) can skew bioactivity results. Use orthogonal methods (NMR + HPLC) for validation .
Q. Methodological Recommendations :
Q. What mechanistic insights exist for this compound’s interaction with therapeutic targets like Hsp90 or kinases?
Answer:
- Hsp90 Inhibition : The carboxamide group binds to the ATP-binding pocket, disrupting chaperone function. Methylthio substitution stabilizes hydrophobic interactions with residue Phe138 .
- Kinase Selectivity : Unlike pan-kinase inhibitors, this compound shows selectivity for RIPK3 (necrosis regulation) due to steric compatibility with the allosteric pocket .
Q. Key Findings :
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
Answer:
- Challenge 1 : Low yields in cyclization steps (e.g., 27% in thiadiazole formation).
Solution : Optimize solvent systems (e.g., switch from acetic acid to DMF) and use microwave-assisted synthesis . - Challenge 2 : Purification bottlenecks.
Solution : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
